molecular formula C13H11NO3S B14711572 Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- CAS No. 22865-49-2

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-

Cat. No.: B14711572
CAS No.: 22865-49-2
M. Wt: 261.30 g/mol
InChI Key: NDKZWHVDVTZQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a sulfinyl group attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfoxidation of 1-methyl-4-[(4-nitrophenyl)thio]benzene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Benzene, 1-methyl-4-[(4-nitrophenyl)sulfonyl]-.

    Reduction: Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-nitro-: Similar structure but lacks the sulfinyl group.

    Benzene, 1-methyl-4-nitroso-: Contains a nitroso group instead of a nitro group.

    Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-: Reduction product of the nitro compound.

Uniqueness

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is unique due to the presence of both a sulfinyl and a nitrophenyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.

Properties

CAS No.

22865-49-2

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfinylbenzene

InChI

InChI=1S/C13H11NO3S/c1-10-2-6-12(7-3-10)18(17)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3

InChI Key

NDKZWHVDVTZQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.